Cas no 887465-61-4 (benzyl 2-8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)

Benzyl 2-[8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is a synthetic purine derivative with potential applications in medicinal chemistry and biochemical research. Its structure features a benzyl ester group, enhancing solubility in organic solvents, and a methoxyethyl substituent, which may improve pharmacokinetic properties. The imidazopurine core offers a versatile scaffold for further functionalization, making it valuable in the development of enzyme inhibitors or receptor modulators. The compound’s stability under standard laboratory conditions and well-defined synthetic pathway ensure reproducibility in research settings. Its unique structural attributes make it a candidate for investigating purine-related biological pathways or designing novel therapeutic agents.
benzyl 2-8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate structure
887465-61-4 structure
Product Name:benzyl 2-8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate
CAS No:887465-61-4
MF:C21H23N5O5
MW:425.437824487686
CID:6489368
Update Time:2025-10-31

benzyl 2-8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate Chemical and Physical Properties

Names and Identifiers

    • benzyl 2-8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate
    • benzyl 2-[6-(2-methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
    • Inchi: 1S/C21H23N5O5/c1-14-11-25-17-18(22-20(25)24(14)9-10-30-3)23(2)21(29)26(19(17)28)12-16(27)31-13-15-7-5-4-6-8-15/h4-8,11H,9-10,12-13H2,1-3H3
    • InChI Key: FGEPJQVUJYZXMD-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=C3N(C([H])([H])C([H])([H])OC([H])([H])[H])C(C([H])([H])[H])=C([H])N32)N(C([H])([H])[H])C(N1C([H])([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

benzyl 2-8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate Pricemore >>

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Additional information on benzyl 2-8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate

Comprehensive Analysis of Benzyl 2-(8-(2-Methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)acetate (CAS No. 887465-61-4)

In the realm of pharmaceutical and biochemical research, benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)acetate (CAS No. 887465-61-4) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated for convenience in scientific literature, belongs to the imidazo[1,2-g]purine family, a class of heterocyclic compounds known for their diverse biological activities. Researchers are particularly interested in its role as a modified nucleoside analog, which could have implications in drug development and molecular biology.

The molecular structure of benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)acetate features a purine core fused with an imidazole ring, augmented by a 2-methoxyethyl side chain and a benzyl acetate moiety. This configuration enhances its solubility and bioavailability, making it a candidate for further investigation in targeted drug delivery systems. Recent studies have explored its potential as a kinase inhibitor, a hot topic in oncology research, given the rising demand for precision medicine.

One of the most frequently asked questions in scientific forums is: "What are the synthetic routes for CAS No. 887465-61-4?" The synthesis typically involves multi-step organic reactions, including alkylation, cyclization, and esterification, with careful optimization to ensure high yield and purity. The compound’s stability under physiological conditions is another area of interest, as it determines its suitability for in vivo studies. Researchers are also investigating its metabolic pathways, a critical aspect for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

In the context of AI-driven drug discovery, benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)acetate has been flagged by machine learning algorithms for its structural similarity to known bioactive molecules. This aligns with the growing trend of computational chemistry in accelerating drug development. Additionally, its potential as a fluorescence probe has been explored, leveraging its aromatic system for imaging applications in cellular biology.

From a commercial perspective, the demand for high-purity CAS No. 887465-61-4 is rising, particularly among contract research organizations (CROs) and academic laboratories. Suppliers often highlight its ≥98% HPLC purity and provide detailed spectroscopic data (NMR, MS) to meet stringent research standards. The compound’s patent landscape is also under scrutiny, as intellectual property rights play a pivotal role in its commercialization.

In summary, benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)acetate represents a promising scaffold for future therapeutic and diagnostic innovations. Its interdisciplinary relevance—spanning medicinal chemistry, biophysics, and materials science—makes it a compound worth watching in the evolving landscape of life sciences.

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